2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
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Overview
Description
2-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3,3-dicyano-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and cyano groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3,3-dicyano-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide typically involves multiple steps, including halogenation, nitration, and coupling reactions. The process often starts with the bromination of a suitable aromatic precursor, followed by the introduction of the cyano groups through nitration and subsequent reduction. The final step involves coupling the intermediate with 4-chlorobenzyl alcohol under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3,3-dicyano-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3,3-dicyano-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3,3-dicyano-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 2-Amino-3,5-dibromobenzyl alcohol
- 2-Amino-5-bromo-4-fluorobenzoic acid
Uniqueness
Compared to similar compounds, 2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-3,3-dicyano-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H20BrClN4O |
---|---|
Molecular Weight |
519.8 g/mol |
IUPAC Name |
2-amino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C26H20BrClN4O/c27-17-7-10-23(33-13-16-5-8-18(28)9-6-16)21(11-17)24-20-4-2-1-3-19(20)22(12-29)25(32)26(24,14-30)15-31/h3,5-11,20,24H,1-2,4,13,32H2 |
InChI Key |
GMHJSOSAUBIFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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